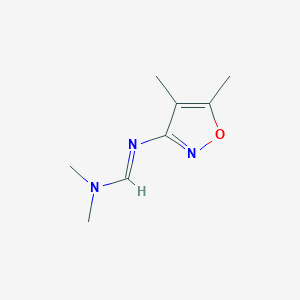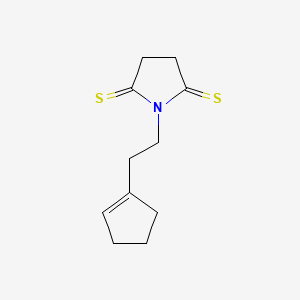
2,4-dimethyl-1H-pyrrole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The general reaction scheme is as follows:
Starting Material: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethyl-1H-pyrrole-2-carboxamide
- 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
- 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide analogues
Uniqueness
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit sterol 14α-demethylase sets it apart from other similar compounds, making it a promising candidate for antifungal drug development .
Propriétés
Numéro CAS |
500302-92-1 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2,4-dimethyl-1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |
Clé InChI |
ARVRUAUPCIJEHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1C(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


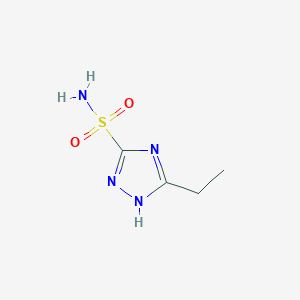
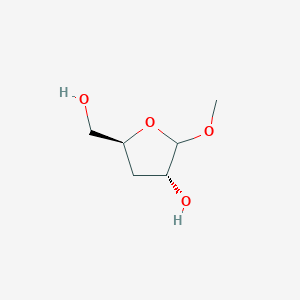
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
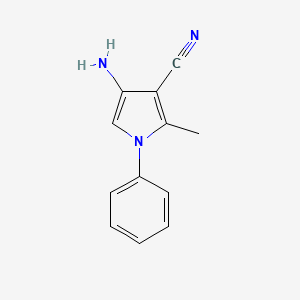
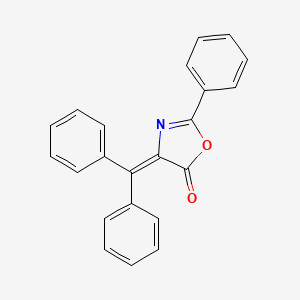
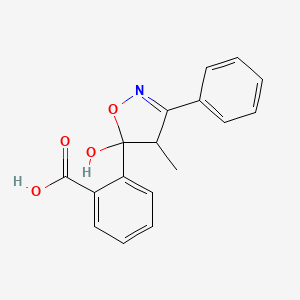
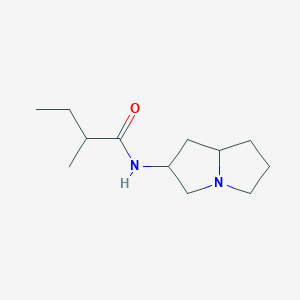
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
